molecular formula C8H9N3S B1348422 2-Hydrazino-6-methyl-1,3-benzothiazole CAS No. 20174-69-0

2-Hydrazino-6-methyl-1,3-benzothiazole

Cat. No. B1348422
CAS RN: 20174-69-0
M. Wt: 179.24 g/mol
InChI Key: FKQJZJBFHUUYBV-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H9N3S . It is a solid substance and is slightly yellow to beige-green in color . It is employed in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-6-methyl-1,3-benzothiazole consists of a benzothiazole ring with a hydrazino group at the 2nd position and a methyl group at the 6th position . The molecular weight of the compound is 179.25 g/mol .


Physical And Chemical Properties Analysis

2-Hydrazino-6-methyl-1,3-benzothiazole is a solid substance . It is slightly yellow to beige-green in color . The molecular weight of the compound is 179.25 g/mol .

Scientific Research Applications

Role in Medicinal Chemistry

Benzothiazole derivatives, including 2-Hydrazino-6-methyl-1,3-benzothiazole, play a very important role in medicinal chemistry or the synthesis of new drugs . The benzothiazole nucleus and its derivatives process various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial activity. For instance, 2{4’'-chlorophenyl)-1’-ethylhydrazinyl}-6-methyl benzothiazole has demonstrated antibacterial activity .

Anti-inflammatory Activity

Benzothiazole derivatives have also been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Benzothiazole derivatives have shown potential as anticancer agents . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit their growth or induce apoptosis.

Antidiabetic Activity

Benzothiazole derivatives have been found to possess antidiabetic properties . This opens up the possibility of developing new antidiabetic drugs based on these compounds.

Proteomics Research

2-Hydrazino-6-methyl-1,3-benzothiazole is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Mechanism of Action

Target of Action

It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It is known to form condensation derivatives with certain compounds such as malondialdehyde (MDA), acetoacetaldehyde, and acetylacetone (AA) . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of a new compound.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

It is known to be used in the detection and repair mechanism of etheno-dna adducts , suggesting that it may have a role in DNA repair processes.

properties

IUPAC Name

(6-methyl-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJZJBFHUUYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365939
Record name 2-Hydrazinyl-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-6-methyl-1,3-benzothiazole

CAS RN

20174-69-0
Record name 2-Hydrazinyl-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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